molecular formula C10H16ClNO2 B8368803 5-(Aminomethyl)-2-propoxyphenol hydrochloride

5-(Aminomethyl)-2-propoxyphenol hydrochloride

Cat. No.: B8368803
M. Wt: 217.69 g/mol
InChI Key: HWFZHHGKIIBGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-propoxyphenol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminomethyl group, a propoxy group, and a phenol group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-propoxyphenol hydrochloride typically involves the reaction of 2-propoxyphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-propoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The propoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols and ethers.

Scientific Research Applications

5-(Aminomethyl)-2-propoxyphenol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-propoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminomethyl-2-propoxy-phenol hydrochloride
  • 5-Aminomethyl-2-ethoxy-phenol hydrochloride
  • 5-Aminomethyl-2-butoxy-phenol hydrochloride

Uniqueness

5-(Aminomethyl)-2-propoxyphenol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

5-(aminomethyl)-2-propoxyphenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-5-13-10-4-3-8(7-11)6-9(10)12;/h3-4,6,12H,2,5,7,11H2,1H3;1H

InChI Key

HWFZHHGKIIBGOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.